AGPS-IN-1

Description

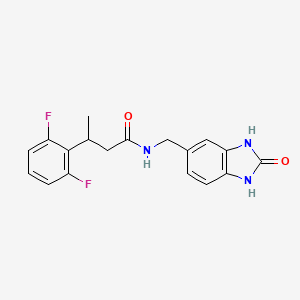

Structure

3D Structure

Properties

Molecular Formula |

C18H17F2N3O2 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]butanamide |

InChI |

InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25) |

InChI Key |

VDLFVZUKOKPJRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)NCC1=CC2=C(C=C1)NC(=O)N2)C3=C(C=CC=C3F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AGPS-IN-2i

For Immediate Release

Palo Alto, CA – October 31, 2025 – In a significant advancement for cancer research and drug development, a comprehensive technical guide detailing the mechanism of action of AGPS-IN-2i, a novel inhibitor of Alkylglyceronephosphate Synthase (AGPS), has been compiled. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the core molecular interactions and cellular consequences of AGPS-IN-2i, positioning it as a promising candidate for therapeutic intervention, particularly in oncology.

AGPS-IN-2i is a potent and specific inhibitor of AGPS, a key enzyme in the ether lipid biosynthesis pathway. Dysregulation of this pathway is increasingly recognized as a hallmark of aggressive cancers, contributing to enhanced cell proliferation, migration, and survival. AGPS-IN-2i represents a targeted approach to disrupt these pathological processes.

Core Mechanism of Action: Inhibition of AGPS and Reversal of Epithelial-Mesenchymal Transition (EMT)

AGPS-IN-2i exerts its primary effect through the direct inhibition of the enzymatic activity of Alkylglyceronephosphate Synthase. This inhibition disrupts the synthesis of ether lipids, a class of lipids crucial for various cellular functions, including membrane structure and signaling.

A pivotal consequence of AGPS inhibition by AGPS-IN-2i is the impairment of the Epithelial-Mesenchymal Transition (EMT), a cellular program that is hijacked by cancer cells to facilitate invasion and metastasis.[1] AGPS-IN-2i has been demonstrated to modulate the expression of key EMT markers, leading to a reversal of the mesenchymal phenotype and a reduction in cancer cell motility.[1] Specifically, treatment with AGPS-IN-2i leads to:

-

Upregulation of E-cadherin: This cell-cell adhesion molecule is a hallmark of the epithelial state and its expression is often lost during EMT. AGPS-IN-2i promotes the re-expression of E-cadherin at the cell surface, restoring intercellular adhesion and reducing cell dispersal.

-

Downregulation of Snail: Snail is a key transcriptional repressor of E-cadherin and a master regulator of EMT. AGPS-IN-2i reduces the expression of Snail, thereby alleviating the suppression of E-cadherin.

-

Modulation of Matrix Metalloproteinase 2 (MMP2): MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cell invasion. AGPS-IN-2i has been shown to modulate the expression of MMP2, further contributing to the suppression of an invasive phenotype.[1]

The specificity of AGPS-IN-2i's action on AGPS has been validated through experiments where the combination of AGPS-IN-2i and siRNA targeting AGPS showed no additive effect on the modulation of EMT markers, indicating that AGPS-IN-2i's effects are primarily mediated through its inhibition of AGPS.[1]

Quantitative Data Summary

While specific IC50 and Ki values for AGPS-IN-2i are not publicly available in the primary literature, structure-activity relationship (SAR) studies have shown it to possess a higher in vitro binding affinity for AGPS compared to its parent compound, the first-in-class AGPS inhibitor known as compound 1.[1] The following table summarizes the reported effects of AGPS-IN-2i on various cellular parameters.

| Parameter | Cell Line(s) | Effect of AGPS-IN-2i | Reference |

| Ether Lipid Levels | 231MFP | Reduced | [1] |

| Cell Migration Rate | 231MFP | Reduced | [1] |

| E-cadherin Expression | PC-3, MDA-MB-231 | Modulated (Increased) | [1] |

| Snail Expression | PC-3, MDA-MB-231 | Modulated (Decreased) | [1] |

| MMP2 Expression | PC-3, MDA-MB-231 | Modulated | [1] |

| Cell Proliferation | MDA-MB-231 | Affected (Reduced) | [1] |

| Cell Proliferation | MeT5A (non-tumorigenic) | Negligible Effect | [1] |

Signaling Pathway

The inhibition of AGPS by AGPS-IN-2i initiates a cascade of downstream effects that ultimately impinge upon the cellular machinery driving cancer progression. The central signaling pathway affected is the one governing the Epithelial-Mesenchymal Transition.

Caption: Mechanism of action of AGPS-IN-2i.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture

PC-3, MDA-MB-231, and 231MFP cancer cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The non-tumorigenic MeT5A cell line was cultured in Medium 199 supplemented with 10% FBS, 10 ng/mL epidermal growth factor (EGF), 400 nM hydrocortisone, and 870 nM insulin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for EMT Markers

-

Cell Lysis: Cells were treated with either DMSO (vehicle) or AGPS-IN-2i at the desired concentration for 48-72 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the Bradford protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against E-cadherin, Snail, MMP2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The medium was replaced with fresh medium containing either DMSO or AGPS-IN-2i.

-

Image Acquisition: Images of the wound were captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.

-

Analysis: The width of the wound was measured at different points, and the rate of wound closure was calculated to determine cell migration.

Caption: Experimental workflow for the wound healing assay.

Lipidomic Analysis of Ether Lipids

-

Lipid Extraction: Cells treated with AGPS-IN-2i or vehicle were harvested, and lipids were extracted using a modified Bligh-Dyer method.

-

Mass Spectrometry: The extracted lipids were analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the levels of various ether lipid species.

-

Data Analysis: The relative abundance of specific ether lipids in treated versus control cells was determined to assess the impact of AGPS-IN-2i on the lipidome.

This in-depth guide provides a foundational understanding of the mechanism of action of AGPS-IN-2i. The presented data and protocols offer a valuable resource for the scientific community to further explore the therapeutic potential of targeting the AGPS enzyme in cancer and other diseases characterized by aberrant ether lipid metabolism.

References

The Role of AGPS-IN-2i in Ether Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AGPS-IN-2i, a potent inhibitor of Alkylglycerone Phosphate Synthase (AGPS), and its critical role in the regulation of ether lipid metabolism. This document details the mechanism of action of AGPS-IN-2i, its effects on cancer cell biology, and provides comprehensive experimental protocols for its study.

Introduction to Ether Lipid Metabolism and AGPS

Ether lipids are a unique class of glycerophospholipids characterized by an ether-linked alkyl or alkenyl chain at the sn-1 position of the glycerol backbone.[1][2] They are essential components of cellular membranes and are involved in various cellular processes, including signal transduction and membrane trafficking.[1] The biosynthesis of ether lipids is initiated in the peroxisome, with Alkylglycerone Phosphate Synthase (AGPS) catalyzing the key committed step: the conversion of acyl-dihydroxyacetone phosphate (acyl-DHAP) to alkyl-dihydroxyacetone phosphate (alkyl-DHAP).[1][3]

Dysregulated ether lipid metabolism, often characterized by elevated levels of ether lipids, is a recognized hallmark of various cancers.[4][5][6][7] This altered metabolic state has been linked to increased cancer cell proliferation, migration, and invasion.[3][8][9] Consequently, AGPS has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4][7][9]

AGPS-IN-2i: A Potent Inhibitor of AGPS

AGPS-IN-2i is a small molecule inhibitor of AGPS.[8][9] It is a derivative of a first-in-class AGPS inhibitor, demonstrating enhanced binding affinity.[8] By directly targeting and inhibiting the enzymatic activity of AGPS, AGPS-IN-2i effectively reduces the cellular levels of ether lipids.[8][9]

Mechanism of Action

AGPS-IN-2i exerts its biological effects by directly inhibiting the enzymatic function of AGPS. This inhibition disrupts the ether lipid biosynthesis pathway at its initial and rate-limiting step, leading to a significant reduction in the cellular pool of ether lipids.

Quantitative Data

The inhibitory activity of AGPS-IN-2i and related compounds has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of AGPS Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| AGPS-IN-2i (2i) | AGPS | In vitro binding | Higher affinity than compound 1 | [8] |

| Compound 1 | AGPS | In vitro binding | Not specified | [8] |

Table 2: Effects of AGPS Inhibitor (2i/AGPS-IN-2i) on Cancer Cell Lines

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| 231MFP | AGPS inhibitor 2i | Reduced ether lipid levels | Not specified | [8] |

| 231MFP | AGPS inhibitor 2i | Reduced cell migration rate | Not specified | [8] |

| PC-3 | AGPS inhibitor 2i | Impaired EMT | Modulation of E-cadherin, Snail, MMP2 | [8] |

| MDA-MB-231 | AGPS inhibitor 2i | Impaired EMT | Modulation of E-cadherin, Snail, MMP2 | [8] |

| MDA-MB-231 | AGPS inhibitor 2i | Affected cell proliferation | Higher effect in high AGPS expressing cells | [8] |

| MeT5A (non-tumorigenic) | AGPS inhibitor 2i | Negligible effect on proliferation | Not specified | [8] |

Role of AGPS-IN-2i in Cancer Biology

AGPS-IN-2i has demonstrated significant anti-cancer properties, primarily through the disruption of ether lipid metabolism and its downstream signaling effects.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

A key mechanism through which AGPS-IN-2i exerts its anti-cancer effects is by impairing the Epithelial-Mesenchymal Transition (EMT).[8][9] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype. This process is critical for cancer metastasis. AGPS-IN-2i has been shown to modulate the expression of key EMT markers, including E-cadherin, Snail, and Matrix Metalloproteinase-2 (MMP2).[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AGPS-IN-2i and its role in ether lipid metabolism.

AGPS Activity Assay (Radioactive Method)

This protocol is adapted from methodologies described in the literature for measuring AGPS enzyme activity.[4][5]

Materials:

-

Purified AGPS enzyme

-

50 mM Tris-HCl, pH 8.2

-

50 mM NaF

-

0.1% (w/v) Triton X-100

-

Palmitoyl-DHAP (substrate)

-

[1-¹⁴C]hexadecanol (radioactive substrate)

-

AGPS-IN-2i or other inhibitors

-

DEAE cellulose disks

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 50 mM NaF, and 0.1% (w/v) Triton X-100.

-

Add the purified AGPS enzyme to the reaction mixture to a final concentration of 500 nM.

-

For inhibitor studies, pre-incubate the enzyme with AGPS-IN-2i (e.g., 180 µM) for a specified time.

-

Initiate the reaction by adding the substrates: 100 µM palmitoyl-DHAP and 96 µM [1-¹⁴C]hexadecanol. Ensure the palmitoyl-DHAP stock solution is sonicated before use.

-

Incubate the reaction at 36°C.

-

At various time points, withdraw 10 µL aliquots of the reaction mixture and spot them onto DEAE cellulose disks to stop the reaction.

-

Wash the DEAE cellulose disks to remove unreacted [1-¹⁴C]hexadecanol.

-

Place the dried disks in scintillation vials with scintillation fluid.

-

Measure the radioactivity corresponding to the formation of [1-¹⁴C]hexadecanyl-DHAP using a scintillation counter.

-

Calculate the enzyme activity based on the rate of radioactive product formation.

Cell Migration Assay (Transwell Assay)

This protocol describes a common method for assessing cancer cell migration in vitro.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cancer cell lines (e.g., 231MFP, PC-3, MDA-MB-231)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

AGPS-IN-2i

-

Phosphate-Buffered Saline (PBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Culture cancer cells to sub-confluency.

-

Pre-treat cells with AGPS-IN-2i or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest and resuspend the cells in a serum-free medium.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migration rates between treated and control groups.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of cellular lipids.

Materials:

-

Cultured cells treated with AGPS-IN-2i or vehicle

-

Methanol

-

Chloroform

-

Internal lipid standards

-

Nitrogen gas stream or vacuum concentrator

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Harvest the treated cells and wash them with PBS.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch method. A common procedure involves adding a mixture of chloroform and methanol to the cell pellet.

-

Spike the samples with a mixture of internal lipid standards to control for extraction efficiency and instrument variability.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

-

Analyze the lipid profiles using a targeted or untargeted LC-MS/MS approach.

-

Identify and quantify the different lipid species, paying particular attention to the levels of various ether lipids.

-

Normalize the data to the internal standards and compare the lipid profiles of AGPS-IN-2i-treated cells to control cells.

Conclusion

AGPS-IN-2i is a valuable research tool for investigating the role of ether lipid metabolism in health and disease. Its potent and specific inhibition of AGPS allows for the detailed study of the consequences of ether lipid depletion in various biological systems, particularly in the context of cancer. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted effects of AGPS-IN-2i and to further elucidate the therapeutic potential of targeting ether lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of AGPS-IN-2i: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of AGPS-IN-2i, a novel inhibitor of Alkylglycerone Phosphate Synthase (AGPS). This document details the compound's mechanism of action, its effects on cancer cell biology, and the experimental methodologies used for its characterization.

Introduction to AGPS and its Role in Cancer

Alkylglycerone Phosphate Synthase (AGPS) is a critical enzyme in the biosynthesis of ether lipids, a class of lipids that are often found at elevated levels in cancer cells.[1] AGPS catalyzes the conversion of acyl-dihydroxyacetone phosphate (DHAP) to alkyl-DHAP, a key step in the production of ether lipids.[1] Dysregulated ether lipid metabolism is a hallmark of many aggressive cancers, contributing to tumor progression, increased cell proliferation, and motility.[2] Inhibition of AGPS has therefore emerged as a promising therapeutic strategy for cancer.[2]

AGPS-IN-2i: A Second-Generation Inhibitor

AGPS-IN-2i is a potent and specific inhibitor of AGPS.[2] It is a 2,6-difluoro analog of the first-in-class AGPS inhibitor, designated as compound 1 .[2] Structure-activity relationship (SAR) studies led to the development of AGPS-IN-2i, which demonstrates a higher binding affinity for AGPS compared to its parent compound.[2]

Chemical and Physical Properties of AGPS-IN-2i [3][4]

| Property | Value |

| CAS Number | 2316782-88-2 |

| Chemical Formula | C18H17F2N3O2 |

| Molecular Weight | 345.35 g/mol |

| IUPAC Name | 3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide |

Mechanism of Action and Biological Effects

AGPS-IN-2i exerts its anti-cancer effects primarily through the inhibition of AGPS, leading to a reduction in cellular ether lipid levels.[2] This disruption of ether lipid metabolism has several downstream consequences that impair cancer cell pathogenicity.

Inhibition of the Epithelial-Mesenchymal Transition (EMT)

A key finding in the development of AGPS-IN-2i is its ability to impair the epithelial-mesenchymal transition (EMT), a cellular process that is critical for cancer cell invasion and metastasis.[2] Treatment of cancer cells with AGPS-IN-2i has been shown to modulate the expression of key EMT markers:

-

E-cadherin: AGPS-IN-2i treatment leads to an increase in the expression of E-cadherin, an epithelial marker whose loss is a hallmark of EMT.[2]

-

Snail: The expression of Snail, a transcriptional repressor of E-cadherin, is downregulated by AGPS-IN-2i.[2]

-

MMP2: Matrix metalloproteinase-2 (MMP2), an enzyme involved in the degradation of the extracellular matrix that facilitates cell invasion, is also downregulated following treatment with AGPS-IN-2i.[2]

The modulation of these markers suggests that AGPS-IN-2i can reverse the mesenchymal phenotype of cancer cells, thereby reducing their migratory and invasive potential.[2]

Reduction of Cancer Cell Migration

Consistent with its effects on EMT, AGPS-IN-2i has been demonstrated to reduce the migration rate of cancer cells.[2] This has been observed in various cancer cell lines, including breast (231MFP) and prostate (PC-3, MDA-MB-231) cancer cells.[2]

Effects on Ether Lipid Levels

As a direct consequence of AGPS inhibition, AGPS-IN-2i significantly reduces the levels of ether lipids in cancer cells.[2] This has been confirmed in 231MFP cancer cells.[2]

Quantitative Data

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the effects of AGPS-IN-2i.

Western Blotting for EMT Markers

This protocol is for the analysis of E-cadherin, Snail, and MMP2 protein expression in cancer cells treated with AGPS-IN-2i.

-

Cell Lysis:

-

Treat cancer cells with the desired concentrations of AGPS-IN-2i or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against E-cadherin, Snail, MMP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of AGPS-IN-2i on the migratory capacity of cancer cells.[6][7]

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

-

-

Creating the "Wound":

-

Once the cells have reached confluence, create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

-

Treatment and Imaging:

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of AGPS-IN-2i or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

-

Data Analysis:

-

Measure the width of the wound at different points for each image.

-

Calculate the rate of wound closure or the percentage of the open area that has been filled by migrating cells over time.

-

Compare the migration rates between the treated and control groups.

-

Lipidomics Analysis by Mass Spectrometry

This protocol outlines a general workflow for the analysis of ether lipid levels in cancer cells treated with AGPS-IN-2i.[8][9]

-

Sample Preparation:

-

Culture cancer cells and treat with AGPS-IN-2i or vehicle control.

-

Harvest the cells and wash with PBS.

-

-

Lipid Extraction:

-

Extract total lipids from the cell pellets using a suitable solvent system, such as the methanol/methyl-tert-butyl ether (MTBE)/water method.[8]

-

-

Mass Spectrometry Analysis:

-

Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).

-

Separate the lipid species using a C18 or C30 reversed-phase column.

-

Acquire data in both positive and negative ion modes using a high-resolution mass spectrometer.

-

-

Data Processing and Analysis:

-

Identify and quantify the different lipid species using specialized lipidomics software (e.g., LipidSearch).

-

Compare the relative abundance of ether lipid species between the AGPS-IN-2i-treated and control samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AGPS-IN-2i and the general experimental workflow for its characterization.

Caption: AGPS-IN-2i inhibits AGPS, blocking ether lipid biosynthesis.

Caption: AGPS inhibition by AGPS-IN-2i modulates EMT markers to reduce cell migration.

Caption: Workflow for characterizing the biological effects of AGPS-IN-2i.

Conclusion

AGPS-IN-2i is a promising second-generation AGPS inhibitor with demonstrated efficacy in preclinical models of cancer. Its ability to inhibit AGPS, reduce ether lipid levels, and reverse the EMT phenotype highlights its potential as a therapeutic agent for aggressive and metastatic cancers. Further studies are warranted to fully elucidate its in vivo efficacy and to determine precise quantitative measures of its inhibitory activity.

References

- 1. Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. AGPS-IN-2i supplier | CAS 2316782-88-2 | AGPS inhibitor | AOBIOUS [aobious.com]

- 5. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. n-genetics.com [n-genetics.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of AGPS Inhibition in Cancer Cell Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylglycerone phosphate synthase (AGPS) is a pivotal enzyme in the biosynthesis of ether lipids, a class of lipids frequently dysregulated in cancer. Elevated AGPS activity and the subsequent increase in ether lipid levels are associated with enhanced cancer cell aggressiveness, survival, and chemoresistance. Consequently, AGPS has emerged as a promising therapeutic target for oncology. This technical guide details the function of AGPS inhibitors in cancer cell signaling, with a focus on the molecular mechanisms and cellular consequences of their action. We will explore the impact of AGPS inhibition on key oncogenic signaling pathways, present quantitative data from relevant studies, and provide illustrative diagrams and experimental methodologies. While the specific inhibitor "AGPS-IN-2i" is not prominently documented in publicly available research, this guide will focus on the well-characterized effects of potent AGPS inhibitors, such as the lead compound "1a," to elucidate the broader therapeutic strategy of targeting AGPS in cancer.

Introduction: AGPS and its Role in Cancer

Alkylglycerone phosphate synthase (AGPS) is a peroxisomal enzyme that catalyzes the committed step in ether lipid synthesis: the replacement of an acyl group with a fatty alcohol on acyl-dihydroxyacetone phosphate. The resulting alkyl-dihydroxyacetone phosphate is a precursor for various structural and signaling ether lipids. In numerous cancers, including breast, melanoma, ovarian, and glioma, AGPS is upregulated, leading to an altered lipid profile that fuels cancer pathogenicity.[1][2][3]

The oncogenic role of AGPS is multifaceted. It contributes to the generation of signaling lipids like lysophosphatidic acid-ether (LPAe) and prostaglandins, which are known to promote cell proliferation, migration, and survival.[1][4] By modulating the lipidome, AGPS influences the composition of cell membranes and lipid rafts, which are critical for the proper functioning of signaling receptors and downstream pathways.

The Impact of AGPS Inhibition on Cancer Cell Signaling

Inhibition of AGPS has been shown to reverse many of the pro-cancerous effects associated with its overexpression. By blocking the synthesis of ether lipids, AGPS inhibitors trigger a cascade of changes in cellular signaling that ultimately impair cancer cell viability and aggressiveness.

Downregulation of Pro-Survival and Proliferative Signaling

One of the key consequences of AGPS inhibition is the attenuation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Silencing of AGPS in chemotherapy-resistant glioma and hepatic carcinoma cell lines has been shown to reduce the levels of lysophosphatidic acid (LPA), LPAe, and prostaglandin E2 (PGE2).[3] This reduction in signaling lipids leads to decreased activation of their respective receptors, LPA receptor and EP receptors, which in turn dampens the downstream PI3K/Akt signaling cascade.[3]

The inhibition of the PI3K/Akt pathway is further associated with the downregulation of key survival proteins such as Bcl-2 and survivin, and the activation of apoptotic pathways involving caspase-3 and caspase-8.[3]

Signaling Pathway: AGPS Inhibition and Downstream Effects

Caption: AGPS inhibition disrupts oncogenic signaling pathways.

Impairment of Cell Migration and Invasion

The aggressive nature of cancer is often defined by its ability to migrate and invade surrounding tissues. Genetic knockdown of AGPS has been demonstrated to significantly impair the migratory capabilities of breast and melanoma cancer cells.[1] Pharmacological inhibition of AGPS with compound 1a recapitulates these findings, showing a reduction in the migration of C8161 melanoma, 231MFP breast, and SKOV3 ovarian cancer cells.[4] This effect is likely due to the multifaceted role of ether lipids in maintaining the structural integrity of the cell membrane and participating in signaling events that govern cell motility.

Reversal of Chemotherapy Resistance

A significant challenge in cancer therapy is the development of drug resistance. AGPS has been implicated in mediating chemotherapy resistance.[3] In chemoresistant glioma and hepatic carcinoma cell lines, silencing AGPS led to increased sensitivity to chemotherapeutic agents.[3] This sensitization is attributed to the downregulation of multidrug resistance genes such as MDR1, MRP1, and ABCG2, which are, in part, regulated by the PI3K/Akt pathway.[3] Therefore, AGPS inhibitors hold the potential to be used in combination with standard chemotherapy to overcome drug resistance.

Quantitative Data on AGPS Inhibition

The efficacy of AGPS inhibitors has been quantified in various studies. The following tables summarize key data on the inhibitory activity of lead compounds and their effects on cancer cell lines.

Table 1: Inhibitory Activity of AGPS Inhibitors

| Compound | Target | Assay Type | Ki (approx.) | Reference |

| 1a | AGPS | Radioactivity Assay | 500 nM | [4] |

Table 2: Effects of AGPS Inhibitor 1a on Cancer Cell Pathogenicity

| Cell Line | Cancer Type | Assay | Effect | Reference |

| C8161 | Melanoma | Serum-free survival | Impaired | [4] |

| C8161 | Melanoma | Migration | Impaired | [4] |

| 231MFP | Breast Cancer | Serum-free survival | Impaired | [4] |

| 231MFP | Breast Cancer | Migration | Impaired | [4] |

| SKOV3 | Ovarian Cancer | Serum-free survival | Impaired | [4] |

| SKOV3 | Ovarian Cancer | Migration | Impaired | [4] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the function of AGPS inhibitors.

AGPS Activity Assay (Radioactivity Assay)

This assay measures the enzymatic activity of AGPS by quantifying the formation of a radiolabeled product.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of AGPS enzyme, the substrate palmitoyl-DHAP, and the radiolabeled fatty alcohol [1-¹⁴C]hexadecanol.

-

Inhibitor Addition: Add the AGPS inhibitor (e.g., compound 1a) at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period to allow the enzymatic reaction to proceed.

-

Extraction: Stop the reaction and extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).

-

Quantification: Separate the radiolabeled product, [1-¹⁴C]hexadecyl-DHAP, using thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of AGPS inhibition at each inhibitor concentration and determine the IC50 or Ki value.

Experimental Workflow: AGPS Radioactivity Assay

Caption: Workflow for determining AGPS inhibitory activity.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of an AGPS inhibitor on the migratory capacity of cancer cells.

-

Cell Culture: Culture cancer cells to sub-confluency.

-

Pre-treatment: Pre-incubate the cells with the AGPS inhibitor or vehicle control for a specified duration.

-

Seeding: Seed the pre-treated cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration through the membrane.

-

Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

-

Data Analysis: Compare the migration of inhibitor-treated cells to the vehicle-treated control cells.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

-

Cell Lysis: Treat cancer cells with the AGPS inhibitor or vehicle control, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, Bcl-2, caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The inhibition of AGPS represents a promising strategy for the treatment of various cancers. By disrupting the synthesis of ether lipids, AGPS inhibitors can attenuate key oncogenic signaling pathways, impair cancer cell migration and survival, and potentially overcome chemotherapy resistance. The lead compound 1a and other identified inhibitors serve as a valuable chemical scaffold for the development of more potent and selective AGPS-targeting drugs.

Future research should focus on the in-vivo efficacy of AGPS inhibitors in preclinical cancer models and the exploration of combination therapies with existing anti-cancer agents. A deeper understanding of the complex interplay between ether lipid metabolism and other metabolic and signaling pathways in cancer will be crucial for the successful clinical translation of AGPS inhibitors. Furthermore, the identification and characterization of additional novel AGPS inhibitors, potentially including the less documented "AGPS-IN-2i," will broaden the therapeutic arsenal against cancer.

References

- 1. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Alkylglyceronephosphate synthase (AGPS) alters lipid signaling pathways and supports chemotherapy resistance of glioma and hepatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Intricacies of AGPS-IN-2i: A Technical Guide

For Immediate Release

BERKELEY, CA — In the intricate landscape of oncological research, the targeting of metabolic pathways unique to cancer cells presents a promising frontier for therapeutic intervention. This technical whitepaper delves into the molecular underpinnings of AGPS-IN-2i, a novel and specific inhibitor of Alkylglyceronephosphate Synthase (AGPS). AGPS is a pivotal enzyme in the biosynthesis of ether lipids, a class of lipids intrinsically linked to the aggressive and metastatic phenotypes of various cancers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visual representations of the signaling cascades affected by AGPS-IN-2i.

Abstract

AGPS-IN-2i has emerged as a potent modulator of cancer cell biology, primarily through its targeted inhibition of AGPS. This inhibition curtails the production of ether lipids, which are crucial for maintaining the structural and signaling integrity of cancer cells.[1][2][3][4] Notably, AGPS-IN-2i, a 2,6-difluoro analog of a first-in-class AGPS inhibitor, demonstrates a higher binding affinity for its target.[1] The downstream consequences of AGPS inhibition by AGPS-IN-2i are profound, leading to a reduction in ether lipid levels, impaired cell migration, and a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1][4] This is achieved through the modulation of key EMT markers such as E-cadherin, Snail, and MMP2.[1][5] Furthermore, the anti-cancer effects of AGPS-IN-2i are specific to cancer cells, with minimal impact on non-tumorigenic cells.[1]

Quantitative Data Summary

While specific IC50 or Ki values for AGPS-IN-2i are not publicly available in the reviewed literature, its predecessor compounds and the observed biological effects at defined concentrations provide a basis for its characterization. The parent compound of the class to which AGPS-IN-2i belongs was identified through high-throughput screening, and subsequent structure-activity relationship (SAR) studies led to the development of the more potent 2,6-difluoro analog, AGPS-IN-2i.[1]

| Compound Class | Target | Key Quantitative Insights | Reference |

| First-in-class AGPS inhibitor | AGPS | Identified through small-molecule screening; served as the scaffold for AGPS-IN-2i. | [1] |

| AGPS-IN-2i | AGPS | Demonstrated higher binding affinity than the parent compound in in-vitro studies. | [1] |

| AGPS siRNA | AGPS | Combination with AGPS-IN-2i showed no additive effect, confirming the inhibitor's specificity. | [1] |

Table 1: Summary of Quantitative Insights for AGPS-IN-2i and Related Compounds.

Core Signaling Pathway of AGPS-IN-2i Action

The mechanism of action of AGPS-IN-2i is centered on the disruption of ether lipid synthesis and the subsequent impact on downstream signaling pathways that drive cancer progression. The inhibition of AGPS leads to a reduction in the cellular pool of ether lipids, including the oncogenic signaling lipid lysophosphatidic acid-ether (LPAe).[6] This, in turn, is hypothesized to attenuate signaling through LPA receptors, leading to the downstream suppression of pro-survival and pro-migratory pathways such as the PI3K/AKT pathway. The modulation of the PI3K/AKT pathway is a critical event that connects AGPS inhibition to the observed changes in the epithelial-mesenchymal transition (EMT) phenotype.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells PMID: 30576903 | MCE [medchemexpress.cn]

- 3. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells [iris.uniroma1.it]

- 5. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Initial Studies on AGPS-IN-2i in Breast Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the initial findings on AGPS-IN-2i, a novel inhibitor of alkylglycerone phosphate synthase (AGPS), in the context of breast cancer. AGPS is a critical enzyme in the biosynthesis of ether lipids, a class of lipids implicated in cancer cell proliferation, migration, and the aggressive phenotype of tumors.[1][2] The dysregulation of ether lipid metabolism is considered a hallmark of cancer, making AGPS a compelling therapeutic target.[3] This document provides a detailed summary of the quantitative data from foundational studies, outlines the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on AGPS inhibitors, including the analog AGPS-IN-2i (referred to as compound '2i' in the source literature), in breast cancer models.

| Table 1: In Vitro Efficacy of AGPS-IN-2i[1] | |

| Parameter | Result |

| Cell Line | 231MFP (Breast Cancer) |

| Effect of 2i | Reduced ether lipid levels |

| Reduced cell migration rate | |

| Cell Lines | PC-3 (Prostate Cancer), MDA-MB-231 (Breast Cancer) |

| Effect of 2i | Impaired epithelial to mesenchymal transition (EMT) |

| Modulated E-cadherin, Snail, and MMP2 expression levels | |

| Cell Line | MDA-MB-231 (Higher AGPS expression) |

| Effect of 2i | Affected cancer cell proliferation |

| Cell Line | MeT5A (Non-tumorigenic) |

| Effect of 2i | Negligible effects |

| Table 2: Effects of AGPS Knockdown in Breast Cancer Cells (231MFP)[4] | |

| Parameter | Result |

| AGPS Expression | >90% reduction with shRNA |

| Serum-Free Cell Survival | Decreased |

| Cell Migration | Decreased |

| Cell Invasion | Decreased |

| Anchorage-Independent Growth | Decreased |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the key experimental protocols cited in the foundational research.

Cell Culture and Reagents

Human breast cancer cell lines, such as MDA-MB-231 and 231MFP, were cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The non-tumorigenic cell line MeT5A was used as a control.[1] AGPS-IN-2i (compound 2i) was synthesized as a 2,6-difluoro analog of the first-in-class AGPS inhibitor.[1]

AGPS Inhibition and Knockdown Studies

For inhibition studies, cells were treated with varying concentrations of AGPS-IN-2i.[1] For genetic ablation, stable knockdown of AGPS was achieved using short hairpin RNA (shRNA) constructs (shAGPS-1 and shAGPS-2) delivered via lentiviral transduction.[4] Gene expression was quantified by qPCR.[4]

Cell Migration and Invasion Assays

Cell migration was typically assessed using a wound-healing assay or a Boyden chamber assay.[1][4] For invasion assays, the Boyden chamber inserts were coated with a basement membrane extract (e.g., Matrigel).[4] The number of migrated or invaded cells was quantified after a specific incubation period.

Cell Proliferation and Survival Assays

Cell proliferation was measured using assays such as the WST-1 assay, which quantifies metabolically active cells.[4] For serum-free cell survival assays, cells were seeded in serum-free media, and viability was measured at different time points.[4] Anchorage-independent growth was assessed by soft agar colony formation assays.[4]

Western Blotting and Immunofluorescence

To investigate the molecular mechanisms, protein levels of key markers involved in EMT (E-cadherin, Snail) and invasion (MMP2) were determined by Western blotting.[1] Immunofluorescence staining can also be used to visualize the subcellular localization of these proteins.

Metabolomic Profiling

To understand the broader metabolic impact of AGPS inhibition, lipid metabolites were extracted from cell pellets and analyzed using techniques like single reaction monitoring (SRM)-based targeted metabolomics and untargeted metabolomic profiling.[3][4]

In Vivo Tumor Xenograft Studies

To assess the in vivo efficacy of targeting AGPS, human breast cancer cells (e.g., 231MFP) with stable AGPS knockdown were transplanted ectopically into the flank of immunodeficient mice (e.g., C.B17 SCID mice).[4] Tumor growth was monitored over time.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in the initial studies of AGPS inhibition.

Caption: Proposed signaling pathway of AGPS inhibition by AGPS-IN-2i in breast cancer.

Caption: General experimental workflow for studying AGPS inhibitors in breast cancer models.

References

- 1. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechdaily.com [scitechdaily.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on AGPS Inhibition by AGPS-IN-2i: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylglycerone phosphate synthase (AGPS) is a critical enzyme in the biosynthesis of ether lipids, a class of phospholipids implicated in numerous cellular processes, including membrane structure, cell signaling, and tumorigenesis. Dysregulation of AGPS and the subsequent alteration in ether lipid metabolism have been increasingly linked to the pathology of various cancers, making AGPS a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the foundational research on AGPS-IN-2i, a potent and specific inhibitor of AGPS. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers investigating ether lipid metabolism and developing novel anti-cancer therapies targeting AGPS.

Introduction to AGPS and its Role in Cancer

Alkylglycerone phosphate synthase is a peroxisomal enzyme that catalyzes the committed step in ether lipid synthesis: the exchange of an acyl group for an alkyl group on acyl-dihydroxyacetone phosphate. The resulting alkyl-dihydroxyacetone phosphate is a precursor for all ether lipids, including plasmalogens. In numerous cancer cell lines and primary tumors, AGPS expression and ether lipid levels are significantly elevated.[1] This upregulation is associated with increased cancer cell motility, survival, and tumor growth.[1] Inhibition of AGPS, therefore, presents a promising strategy to selectively target cancer cells by disrupting their unique lipid metabolism.

AGPS-IN-2i: A Specific Inhibitor of AGPS

AGPS-IN-2i is a 2,6-difluoro analog of a first-in-class AGPS inhibitor.[2] Structure-activity relationship (SAR) studies have demonstrated that AGPS-IN-2i exhibits a higher binding affinity for AGPS in vitro compared to its parent compound.[2][3]

Mechanism of Action

AGPS-IN-2i directly targets and inhibits the enzymatic activity of AGPS. This leads to a reduction in the cellular pool of ether lipids.[2] The specificity of AGPS-IN-2i for AGPS has been experimentally validated; co-treatment of cancer cells with AGPS-IN-2i and siRNA targeting AGPS did not produce an additive effect on downstream cellular processes, confirming that the inhibitor's effects are mediated through its specific action on AGPS.[2][3]

Quantitative Data on AGPS-IN-2i Activity

While specific IC50 and Ki values for AGPS-IN-2i are not publicly available in the reviewed literature, its biological activity has been quantified in various cell-based assays.

| Cell Line | Assay | Concentration(s) | Observed Effect | Citation(s) |

| 231MFP (Breast Cancer) | Ether Lipid Levels | 500 µM | Reduction in ether lipid levels. | [4] |

| 231MFP (Breast Cancer) | Cell Migration | 500 µM | Reduced cell migration rate. | [4] |

| PC-3 (Prostate Cancer) | EMT Marker Expression | 50 µM, 100 µM | Modulation of E-cadherin, Snail, and MMP2 expression. | [4] |

| MDA-MB-231 (Breast Cancer) | EMT Marker Expression | 50 µM, 100 µM | Modulation of E-cadherin, Snail, and MMP2 expression. | [4] |

Signaling Pathways and Experimental Workflows

The inhibition of AGPS by AGPS-IN-2i impacts key signaling pathways involved in cancer progression, particularly the Epithelial-Mesenchymal Transition (EMT).

Caption: AGPS-IN-2i inhibits AGPS, leading to reduced ether lipid synthesis and subsequent impairment of EMT.

A typical experimental workflow to characterize the effects of AGPS-IN-2i is outlined below.

Caption: Workflow for characterizing AGPS-IN-2i from in vitro binding to cell-based functional assays.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize AGPS inhibitors like AGPS-IN-2i. Researchers should optimize these protocols for their specific experimental conditions.

AGPS Binding Affinity Assay (Thermal Shift Assay)

This assay measures the change in the thermal denaturation temperature of AGPS upon ligand binding.

-

Reagents: Purified AGPS protein, AGPS-IN-2i stock solution (in DMSO), SYPRO Orange dye, appropriate buffer (e.g., HEPES).

-

Procedure:

-

Prepare a master mix containing AGPS protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into a 96-well qPCR plate.

-

Add varying concentrations of AGPS-IN-2i or DMSO (vehicle control) to the wells.

-

Seal the plate and centrifuge briefly.

-

Perform a thermal melt experiment using a real-time PCR instrument, ramping the temperature from 25°C to 95°C.

-

Monitor the fluorescence of SYPRO Orange.

-

The melting temperature (Tm) is determined by analyzing the first derivative of the melting curve. An increase in Tm in the presence of AGPS-IN-2i indicates binding.

-

Cell Migration Assay (Transwell Assay)

This assay quantifies the ability of cells to migrate through a porous membrane.

-

Materials: Transwell inserts (e.g., 8 µm pore size), 24-well plates, serum-free media, media with chemoattractant (e.g., 10% FBS), cotton swabs, fixing and staining reagents (e.g., methanol, crystal violet).

-

Procedure:

-

Seed cancer cells (e.g., 231MFP) in a 6-well plate and grow to confluence.

-

Pre-treat cells with AGPS-IN-2i (e.g., 500 µM) or DMSO for 24 hours.

-

Starve cells in serum-free media for 4-6 hours.

-

Add media with chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the treated cells in serum-free media and seed them into the upper chamber of the Transwell inserts.

-

Incubate for a period that allows for migration but not proliferation (e.g., 16-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Western Blot Analysis for EMT Markers

This technique is used to detect changes in the expression of key proteins involved in EMT.

-

Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-E-cadherin, anti-Snail, anti-MMP2, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure:

-

Seed cells (e.g., PC-3 or MDA-MB-231) and treat with AGPS-IN-2i (e.g., 50 µM, 100 µM) or DMSO for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

AGPS-IN-2i is a valuable research tool for investigating the role of AGPS and ether lipid metabolism in cancer biology. Its demonstrated specificity and potency in cellular models make it a strong candidate for further preclinical development. This guide provides a foundational understanding of AGPS-IN-2i and detailed methodologies to facilitate its use in the laboratory. Further research is warranted to determine its in vivo efficacy and to fully elucidate the downstream consequences of AGPS inhibition in various cancer contexts.

References

- 1. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adrenaline sulfate | TargetMol [targetmol.com]

AGPS-IN-2i: A Novel Modulator of E-cadherin Expression in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel alkylglyceronephosphate synthase (AGPS) inhibitor, AGPS-IN-2i, and its significant role in the modulation of E-cadherin expression. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and cell adhesion pathways.

Introduction

Alkylglyceronephosphate synthase (AGPS) is a critical enzyme in the biosynthesis of ether lipids, a class of lipids implicated in cancer cell proliferation, motility, and aggressiveness.[1][2] The dysregulation of ether lipid metabolism is a known hallmark of various cancers. AGPS-IN-2i has emerged as a potent and specific inhibitor of AGPS, demonstrating significant potential in cancer therapy by targeting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2][3] A primary mechanism through which AGPS-IN-2i exerts its anti-cancer effects is by modulating the expression of E-cadherin, a crucial cell adhesion molecule.[1][3]

Mechanism of Action

AGPS-IN-2i functions by directly inhibiting the enzymatic activity of AGPS. This inhibition leads to a reduction in the cellular levels of ether lipids, which are essential for maintaining the malignant phenotype of cancer cells.[1] The anti-cancer activity of AGPS-IN-2i is particularly noted in its ability to impair the epithelial-mesenchymal transition (EMT).[1][2][3] This is achieved through the modulation of key proteins involved in EMT, including an upregulation of the epithelial marker E-cadherin and downregulation of the mesenchymal markers Snail and matrix metalloproteinase-2 (MMP2).[1][2][3] The specificity of this action has been confirmed by studies showing that the combination of AGPS-IN-2i with siRNA against AGPS produced no additive effect, indicating that the inhibitor's impact on EMT is directly mediated through AGPS.[1][2]

The proposed signaling pathway suggests that the inhibition of AGPS by AGPS-IN-2i disrupts the production of downstream signaling lipids that are necessary for the activation of transcription factors like Snail. Snail is a known transcriptional repressor of E-cadherin. By reducing Snail expression, AGPS-IN-2i treatment leads to the de-repression of the E-cadherin gene (CDH1), resulting in increased E-cadherin protein expression at the cell surface. This, in turn, promotes a more epithelial and less mesenchymal phenotype, reducing cancer cell motility and invasiveness.

Caption: Signaling pathway of AGPS-IN-2i in modulating E-cadherin expression.

Quantitative Data Summary

While specific quantitative data from dose-response experiments with AGPS-IN-2i are proprietary to the primary research, the consistent qualitative reports from studies on cancer cell lines such as the prostate cancer cell line PC-3 and the breast cancer cell line MDA-MB-231 confirm a significant increase in E-cadherin expression and a concurrent decrease in Snail and MMP2 expression following treatment with the inhibitor.[1][2] For precise quantitative analysis, researchers are encouraged to perform dose-response and time-course experiments in their specific cellular models of interest.

| Cell Line | Treatment | E-cadherin Expression | Snail Expression | MMP2 Expression |

| PC-3 | AGPS-IN-2i | Increased | Decreased | Decreased |

| MDA-MB-231 | AGPS-IN-2i | Increased | Decreased | Decreased |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of AGPS-IN-2i on E-cadherin expression.

Cell Culture and Treatment

PC-3 and MDA-MB-231 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight. AGPS-IN-2i, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations for a specified duration (e.g., 24-72 hours). A vehicle control (DMSO) is run in parallel.

Western Blotting for E-cadherin and Snail

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for E-cadherin, Snail, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Caption: Western Blotting Workflow.

Quantitative Real-Time PCR (qPCR) for CDH1 (E-cadherin) and SNAI1 (Snail) mRNA

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Specific primers for CDH1, SNAI1, and a housekeeping gene (e.g., GAPDH or ACTB) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Caption: qPCR Workflow.

Conclusion

AGPS-IN-2i represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its ability to upregulate E-cadherin expression by inhibiting the AGPS-Snail axis provides a clear mechanism for its anti-metastatic properties. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the potential of AGPS-IN-2i in oncology. Further studies are warranted to fully elucidate the quantitative aspects of its efficacy and to explore its therapeutic potential in a clinical setting.

References

Methodological & Application

Application Notes and Protocols: AGPS-IN-2i in Glioma Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylglycerone phosphate synthase (AGPS) is a pivotal enzyme in the biosynthesis of ether lipids, a class of lipids frequently dysregulated in cancer.[1] Elevated levels of ether lipids are associated with increased tumor aggressiveness, proliferation, and resistance to chemotherapy.[1][2] AGPS catalyzes the critical step in ether lipid synthesis and its upregulation has been observed in various cancers, including glioma.[1][3] Inhibition of AGPS presents a promising therapeutic strategy to selectively target cancer cells by disrupting their lipid metabolism and downstream signaling pathways.

AGPS-IN-2i is a novel and specific inhibitor of AGPS.[4][5][6] This small molecule has been shown to effectively reduce cellular levels of ether lipids, thereby impairing cancer cell migration and proliferation.[5][6] Notably, AGPS-IN-2i's effects are more pronounced in cancer cells with high AGPS expression, while exhibiting minimal impact on non-tumorigenic cells, suggesting a favorable therapeutic window.[5][6] In various cancer cell lines, AGPS-IN-2i has been demonstrated to modulate the epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion and metastasis, by altering the expression of E-cadherin, Snail, and MMP2.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of AGPS-IN-2i in glioma cell line experiments, based on its known mechanism of action and findings from studies on AGPS silencing in glioma cells.

Mechanism of Action

AGPS-IN-2i functions by directly inhibiting the enzymatic activity of Alkylglycerone phosphate synthase. This inhibition leads to a reduction in the biosynthesis of ether lipids. The downstream consequences of this action in cancer cells, particularly glioma, involve the disruption of key signaling pathways that are dependent on ether lipid-derived signaling molecules. Studies involving the silencing of AGPS in glioma cells have elucidated that this disruption can lead to:

-

Reduced Cell Proliferation: By interfering with essential lipid signaling, the inhibition of AGPS can arrest the cell cycle and decrease the rate of cell division.[1][3]

-

Increased Apoptosis: The alteration of lipid metabolism can induce programmed cell death in cancer cells.[1][3]

-

Inhibition of PI3K/AKT Signaling: AGPS activity has been linked to the PI3K/AKT pathway, a critical signaling cascade for cell survival and growth.[1][3] Inhibition of AGPS can lead to the downregulation of this pathway.

-

Modulation of Epithelial-Mesenchymal Transition (EMT): AGPS-IN-2i has been shown to affect the expression of key EMT markers, suggesting it can inhibit the invasive potential of cancer cells.[5][6]

Data Presentation

Table 1: Physicochemical Properties of AGPS-IN-2i

| Property | Value | Reference |

| Chemical Name | 3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide | [4] |

| CAS Number | 2316782-88-2 | [4] |

| Molecular Formula | C18H17F2N3O2 | [4] |

| Molecular Weight | 345.35 g/mol | [4] |

| Purity | ≥98% | [7] |

| Solubility | Soluble in DMSO | [8] |

Table 2: Summary of Expected Effects of AGPS-IN-2i on Glioma Cell Lines

| Parameter | Expected Outcome | Key Proteins to Monitor |

| Cell Viability | Dose-dependent decrease | - |

| Cell Proliferation | Inhibition | Ki-67, PCNA |

| Apoptosis | Induction | Cleaved Caspase-3, PARP |

| Cell Migration/Invasion | Inhibition | MMP2, Snail, E-cadherin |

| PI3K/AKT Pathway | Downregulation | p-AKT, p-mTOR |

Signaling Pathways and Experimental Workflow

AGPS-IN-2i Signaling Pathway in Glioma

Caption: AGPS-IN-2i inhibits AGPS, leading to reduced ether lipid synthesis and subsequent downregulation of pro-tumorigenic signaling pathways like PI3K/AKT and EMT, ultimately decreasing glioma cell proliferation and invasion while promoting apoptosis.

Experimental Workflow for Assessing AGPS-IN-2i Efficacy

Caption: A typical experimental workflow to evaluate the effects of AGPS-IN-2i on glioma cell lines, encompassing cell treatment, various cellular and molecular assays, and final data analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed glioma cells (e.g., U87MG, U251) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with AGPS-IN-2i:

-

Prepare a stock solution of AGPS-IN-2i in DMSO.

-

Prepare serial dilutions of AGPS-IN-2i in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest AGPS-IN-2i dose.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AGPS-IN-2i or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Reagent Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot a dose-response curve and determine the IC50 value.

-

Protocol 2: Western Blot Analysis for PI3K/AKT and EMT Markers

-

Cell Lysis:

-

Culture and treat glioma cells with AGPS-IN-2i as described above in 6-well plates.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT, total AKT, Snail, E-cadherin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Protocol 3: Wound Healing Assay for Cell Migration

-

Cell Seeding and Monolayer Formation:

-

Seed glioma cells in a 6-well plate and grow them to 90-100% confluency.

-

-

Creating the "Wound":

-

Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh culture medium containing a low concentration of serum (to minimize proliferation) with either AGPS-IN-2i at the desired concentration or vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each time point and treatment condition.

-

Calculate the percentage of wound closure relative to the initial wound area.

-

Compare the migration rate between AGPS-IN-2i-treated and control cells.

-

Conclusion

AGPS-IN-2i represents a targeted therapeutic agent with the potential to disrupt the metabolic landscape of glioma cells, leading to the inhibition of critical pro-tumorigenic pathways. The protocols and information provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of AGPS-IN-2i in glioma cell line models. Further studies are warranted to fully elucidate its therapeutic potential in the context of glioma.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scitechdaily.com [scitechdaily.com]

- 3. Alkylglyceronephosphate synthase (AGPS) alters lipid signaling pathways and supports chemotherapy resistance of glioma and hepatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. AGPS-IN-2i supplier | CAS 2316782-88-2 | AGPS inhibitor | AOBIOUS [aobious.com]

Targeting Alkylglyceronephosphate Synthase (AGPS) in Hepatic Carcinoma Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylglyceronephosphate Synthase (AGPS) is a key enzyme in the synthesis of ether lipids. Emerging research has identified AGPS as a potential therapeutic target in various cancers, including hepatic carcinoma. Elevated AGPS expression has been linked to increased chemotherapy resistance, cell proliferation, and invasion. This document provides detailed protocols and application notes for studying the effects of AGPS inhibition, specifically through gene silencing, on hepatic carcinoma cells. The methodologies and data presented are based on published studies involving the knockdown of the AGPS gene in chemotherapy-resistant hepatic carcinoma cell lines. While a specific inhibitor designated "AGPS-IN-2i" is not yet characterized in the available literature, the principles and expected outcomes of AGPS inhibition are outlined here to guide research and development efforts in this area.

Mechanism of Action of AGPS in Hepatic Carcinoma

AGPS plays a crucial role in the production of ether lipids, which are precursors for various signaling molecules such as lysophosphatidic acid-ether (LPAe). These signaling lipids can activate downstream pathways like the PI3K/AKT and MAPK pathways, promoting cancer cell survival, proliferation, and drug resistance.[1][2][3] Silencing of AGPS has been shown to reduce the intracellular concentrations of lysophosphatidic acid (LPA), LPAe, and prostaglandin E2 (PGE2).[1][2] This, in turn, leads to the downregulation of multi-drug resistance proteins and anti-apoptotic proteins, and can induce cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of AGPS silencing in chemotherapy-resistant hepatic carcinoma cell lines (e.g., HepG2/ADM) as reported in scientific literature.

Table 1: Effect of AGPS Silencing on Protein and Gene Expression

| Target Molecule | Change upon AGPS Silencing | Method of Detection | Cell Line |

| AGPS mRNA | Decreased | Real-time PCR | HepG2/ADM |

| AGPS Protein | Decreased | Western Blot | HepG2/ADM |

| MDR1 | Decreased | Western Blot, RT-PCR | HepG2/ADM |

| MRP1 | Decreased | Western Blot, RT-PCR | HepG2/ADM |

| ABCG2 | Decreased | Western Blot, RT-PCR | HepG2/ADM |

| β-catenin | Decreased | Western Blot | HepG2/ADM |

| Bcl-2 | Decreased | Western Blot, RT-PCR | HepG2/ADM |

| Survivin | Decreased | Western Blot, RT-PCR | HepG2/ADM |

| Caspase-3 | Increased Activity | Assay Dependent | HepG2/ADM |

| Caspase-8 | Increased Activity | Assay Dependent | HepG2/ADM |

| E-cadherin | Increased | Western Blot | HepG2 |

| CD44 | Decreased | Western Blot | HepG2 |

| MMP-2 | Decreased | Gel Zymography | HepG2 |

| MMP-9 | Decreased | Gel Zymography | HepG2 |